1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Overview

Description

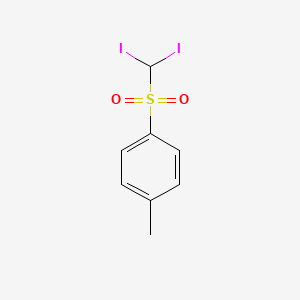

1-((Diiodomethyl)sulfonyl)-4-methylbenzene (CAS 20018-09-1), commonly known as diiodomethyl p-tolyl sulfone, is a sulfone derivative characterized by a diiodomethyl (-CHI₂) group attached to a sulfonyl (-SO₂-) moiety on a 4-methylbenzene (p-tolyl) ring. Its molecular formula is C₈H₈I₂O₂S, with a molecular weight of 422.02 g/mol . The compound exhibits a density of 2.274 g/cm³ and features a high iodine content (60.3% by weight), contributing to its biocidal properties .

Preparation Methods

The synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with diiodomethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+Diiodomethane→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-((Diiodomethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The diiodomethyl group can participate in nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.

Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: The compound can be reduced to form sulfides or thiols under specific conditions.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((Diiodomethyl)sulfonyl)-4-methylbenzene has several scientific research applications:

Chemistry: It is used as a halogen bond donor in the synthesis of co-crystals and other complex structures.

Biology: Its antimicrobial properties make it useful in the development of disinfectants and preservatives.

Medicine: The compound is explored for its potential use in antimicrobial therapies.

Industry: It is employed in the formulation of pesticides and other antimicrobial agents

Mechanism of Action

The antimicrobial activity of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The diiodomethyl group forms halogen bonds with biological molecules, leading to the inactivation of enzymes and other proteins critical for microbial survival .

Comparison with Similar Compounds

Toxicity:

- Oral toxicity (rat): TDLo = 5 g/kg, linked to reproductive effects .

- Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

The compound belongs to a broader class of 4-methylbenzenesulfonyl derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Diversity: The diiodomethyl group in the target compound confers biocidal activity, unlike the phenoxyethyl (non-biocidal, used in synthesis) or azidoethyl (reactive for click chemistry) groups . Sulfonamide derivatives (e.g., ) are pivotal in medicinal chemistry due to their hydrogen-bonding capacity and chiral centers .

Molecular Weight and Physicochemical Properties :

- The target compound’s high molecular weight (422.02 g/mol) and iodine content enhance its stability and antimicrobial efficacy compared to lighter analogs like 1-methyl-4-(methylsulfonyl)benzene (170.22 g/mol) .

Applications :

- Biomedical Intermediates : The dimethylcyclohexadienyl derivative () is used in photodynamic therapy (PDT) agents, contrasting with the target compound’s industrial biocidal role .

- Toxicity Profile : The diiodomethyl compound’s reproductive toxicity (TDLo = 5 g/kg) distinguishes it from sulfonamides, which are generally safer at low doses .

Structural Complexity :

- The cyclohexadienyl-containing analog () exhibits a folded conformation with intramolecular steric effects, unlike the planar p-tolyl group in the target compound .

Research Findings and Discrepancies

- Molecular Formula : erroneously lists the formula as C₁₀H₁₄I₂SO₃; this conflicts with crystallographic data () confirming C₈H₈I₂O₂S. The error likely stems from a typographical issue .

- Biocidal Efficiency: The diiodomethyl group’s iodine atoms enable broad-spectrum antimicrobial activity, outperforming non-halogenated analogs like methylsulfonyl derivatives .

Biological Activity

1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known by its chemical formula CHIOS, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is characterized by the presence of a sulfonyl group attached to a methyl-substituted benzene ring with two iodine atoms. The structure can be represented as follows:

- Chemical Structure :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Case Study : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxic Effects

The cytotoxic effects of this compound have also been evaluated in vitro using various cancer cell lines.

- Research Findings : A study in Cancer Letters reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may have potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic activities, the compound has been studied for its anti-inflammatory effects.

- Mechanism of Action : The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity. According to data from PubChem, the compound is classified as causing skin irritation (GHS Hazard Statements H315).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via a Diels-Alder reaction between 2,3-dimethylbutadiene and formylacetylene at 60–70°C. Key parameters include strict temperature control to avoid side reactions (e.g., polymerization of formylacetylene) and the use of anhydrous solvents to prevent hydrolysis. Post-synthesis purification typically involves column chromatography with silica gel and non-polar eluents. Yield optimization requires careful stoichiometric balancing and inert atmosphere maintenance .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Crystal structures are resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD detector. Data collection employs Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For refinement, SHELXL (for small molecules) or OLEX2 (for workflow integration) is recommended. Critical steps include absorption correction (via SADABS) and resolving disorder in the diiodomethyl group. The R-factor threshold for publication-quality data is <0.05 .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. Discrepancies in NMR signals (e.g., splitting due to diastereotopic protons) are resolved using 2D techniques (COSY, NOESY). For HRMS, isotopic patterns of iodine (I₂) must be computationally simulated (e.g., using Bruker Compass DataAnalysis) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can the sulfonyl group in this compound be functionalized for biomedical applications, such as photodynamic therapy (PDT)?

- Methodological Answer : The sulfonyl group can be modified via nucleophilic substitution or cross-coupling reactions. For PDT, conjugation with porphyrin derivatives is achieved using Pd-catalyzed Sonogashira coupling. Reaction progress is monitored via TLC and UV-Vis spectroscopy (λ = 400–700 nm). Post-functionalization, photophysical properties (e.g., singlet oxygen quantum yield) are quantified using DPBF (1,3-diphenylisobenzofuran) as a trap .

Q. What strategies resolve discrepancies in crystallographic data during refinement, particularly for twinned crystals or low-resolution datasets?

- Methodological Answer : For twinned crystals, twin refinement in SHELXL is employed using the BASF parameter to model twin domains. Low-resolution data (d-spacing >1.0 Å) require constraints on thermal displacement parameters (ADPs) and the use of the SQUEEZE algorithm (in PLATON) to model solvent-accessible voids. Discrepancies in bond lengths (e.g., S–C vs. I–C distances) are cross-validated against DFT-optimized geometries (e.g., Gaussian 16) .

Q. What methodological approaches assess the toxicity profile of this compound in preclinical studies?

- Methodological Answer : Acute oral toxicity studies follow OECD Guideline 423, with Sprague-Dawley rats administered a single dose (5 g/kg). Endpoints include mortality, organ weight changes (liver, kidneys), and histopathology. Reproductive toxicity is evaluated via a modified ICH S5 protocol, focusing on teratogenicity in post-implantation embryos. Data are analyzed using one-way ANOVA with post-hoc Tukey tests .

Q. How do steric and electronic effects influence the reactivity of the diiodomethyl group in cross-coupling reactions?

- Methodological Answer : The diiodomethyl group exhibits steric hindrance due to its tetrahedral geometry, limiting accessibility in Suzuki-Miyaura couplings. Electronic effects (σ-donor capacity of iodine) are probed via Hammett plots using substituted arylboronic acids. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and microwave-assisted heating (80–120°C) improve reaction efficiency. Turnover numbers (TONs) are quantified via ICP-MS analysis of residual palladium .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability during synthetic scale-up?

- Methodological Answer : Contradictions arise from differential scanning calorimetry (DSC) data vs. empirical observations. A stepwise approach includes:

- DSC : Measure decomposition onset temperature (T₀) under N₂ vs. air.

- Isothermal TGA : Monitor mass loss at 150°C for 24 hours.

- Scale-up validation : Use a safety calorimeter (e.g., RC1e) to track exotherms. Discrepancies are often due to trace oxidants (e.g., peroxides in solvents), mitigated via pre-treatment with activated alumina .

Q. Why do computational models (DFT) and experimental crystallographic data sometimes disagree on bond angles in the sulfonyl moiety?

- Methodological Answer : Disagreements stem from crystal packing forces (e.g., C–H···O hydrogen bonds) not modeled in gas-phase DFT. Hybrid QM/MM simulations (e.g., ONIOM) incorporating periodic boundary conditions improve agreement. For example, the C–S–C angle in the sulfonyl group is 102.96° experimentally vs. 104.3° computationally. Adjusting basis sets (e.g., def2-TZVP) and dispersion corrections (D3BJ) reduces deviations .

Q. Tables for Key Parameters

| Parameter | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 120–122°C (decomp.) | DSC (N₂ atmosphere) | |

| Crystallographic R-factor | 0.031 (for 422.02 Da structure) | SHELXL refinement | |

| Acute Oral Toxicity (Rat TDLo) | 5 g/kg | OECD Guideline 423 | |

| UV-Vis λmax | 265 nm (ε = 12,500 M⁻¹cm⁻¹) | Shimadzu UV-2600i |

Properties

IUPAC Name |

1-(diiodomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILGBPDXMVFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032541 | |

| Record name | Diiodomethyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS] | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

394 °C | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.20 | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/ | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan powder at room temperature | |

CAS No. |

20018-09-1 | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20018-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiodomethyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(diiodomethyl)sulphonyl]toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOMETHYLTOLYLSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ36QMI3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C (range of 149-152 °C), Melting point: 150 °C | |

| Record name | Diiodomethyl p-tolyl sulfone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.